A Senior Application Scientist's Technical Guide to 4-Methylbenzenesulfonyl Fluoride
A Senior Application Scientist's Technical Guide to 4-Methylbenzenesulfonyl Fluoride
Foreword: In the landscape of modern chemical synthesis and drug discovery, precision, stability, and predictable reactivity are paramount. 4-Methylbenzenesulfonyl fluoride, commonly known as tosyl fluoride (TsF), has emerged as a reagent of significant interest, often stepping in where its more traditional counterpart, tosyl chloride (TsCl), falls short. This guide offers an in-depth exploration of TsF, moving beyond a simple recitation of facts to provide a functional understanding of its properties, reactivity, and application. We will delve into the causality behind its utility, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule.
Core Physicochemical & Spectroscopic Identity
A thorough understanding of a reagent begins with its fundamental properties. These characteristics dictate its behavior in different solvent systems, its stability under various conditions, and the analytical methods best suited for its identification and for monitoring reactions in which it participates.
Physicochemical Properties
4-Methylbenzenesulfonyl fluoride is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] Its limited solubility in aqueous environments necessitates the use of organic solvents for most synthetic applications, a critical consideration for reaction design involving polar nucleophiles.[1]
| Property | Value | Source(s) |
| IUPAC Name | 4-methylbenzenesulfonyl fluoride | [2] |
| Synonyms | p-Toluenesulfonyl fluoride, Tosyl fluoride, TsF | [1][2][3][4] |
| CAS Number | 455-16-3 | [2][5] |
| Molecular Formula | C₇H₇FO₂S | [2][5] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Appearance | White to pale yellow powder or crystals | [1] |
| Melting Point | 40-44 °C | |
| Density | ~1.25 g/cm³ | [1] |
| Solubility | Low in water; Soluble in DMSO, methanol, acetonitrile | [1] |
Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The following spectroscopic data are vital for confirming the identity of TsF and for tracking its consumption in a reaction mixture.
| Technique | Characteristic Signature | Source(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.89 (d, 2H), 7.42 (d, 2H), 2.49 (s, 3H) | [6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 147.2, 130.4, 129.8, 128.0 (Aromatic C), 21.7 (Methyl C) | [6][7] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm) ≈ +66 to +67 (relative to CFCl₃) | [6][7] |
| IR Spectroscopy (Melt) | Key peaks for S=O stretch (asymmetric and symmetric), S-F stretch | [2] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z = 174 | [2] |
Reactivity, Stability, and Mechanistic Considerations
The utility of TsF is rooted in the unique nature of the sulfonyl fluoride moiety. Understanding its electronic properties in comparison to other sulfonyl halides is key to deploying it effectively.
The Sulfonyl Fluoride Moiety: A Tale of Stability
The sulfur atom in TsF is highly electrophilic, making it susceptible to attack by nucleophiles. However, the sulfur-fluorine (S-F) bond is significantly more stable and less prone to hydrolysis than the sulfur-chlorine (S-Cl) bond found in tosyl chloride.[8][9] This enhanced stability is a direct consequence of the high electronegativity of fluorine and the strength of the S-F bond.
Causality: This superior stability is not merely a trivial fact; it is a strategic advantage. It allows for reactions to be conducted under conditions that would readily decompose TsCl, including in the presence of water or other protic nucleophiles, thereby expanding the synthetic window.
Nucleophilic Substitution: The Workhorse Reaction
The primary mode of reactivity for TsF is nucleophilic substitution at the sulfur center. Nucleophiles (e.g., amines, alcohols, thiols) attack the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new bond. This mechanism is the foundation for its use in creating sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1]
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Caption: Key applications of Tosyl Fluoride in synthesis and drug discovery.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps for execution, monitoring, and characterization to ensure reliable outcomes.
Protocol: One-Pot Synthesis of TsF from Sulfonohydrazide
This method provides a direct and efficient route to TsF, avoiding the isolation of less stable intermediates. This protocol is adapted from a procedure utilizing Selectfluor® as the fluorine source.[6]
Objective: To synthesize 4-methylbenzenesulfonyl fluoride from 4-methylbenzenesulfonohydrazide.
Materials:
-
4-methylbenzenesulfonohydrazide (1.0 equiv)
-
Selectfluor® (1.3 equiv)
-
Water (as solvent)
-
Ethyl Acetate (for extraction)
-
Schlenk tube or similar reaction vessel
-
Stir plate and magnetic stir bar
Procedure:
-
To a Schlenk tube, add 4-methylbenzenesulfonohydrazide (e.g., 0.25 mmol, 46.5 mg).
-
Add Selectfluor® (e.g., 0.325 mmol, 115.1 mg).
-
Add deionized water (e.g., 1.0 mL).
-
Seal the vessel and stir the reaction mixture at 60 °C for 14 hours. The reaction progress can be monitored by TLC or LC-MS by sampling the reaction mixture.
-
After cooling to room temperature, add ethyl acetate (5x the volume of water, e.g., 5.0 mL) and stir vigorously to extract the product.
-
Separate the organic phase. The aqueous phase can be extracted again with ethyl acetate to maximize yield.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure product.[6]
Validation: The identity and purity of the resulting white solid should be confirmed using the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹⁹F NMR, etc.).
Protocol: General Procedure for Sulfonamide Synthesis
Objective: To synthesize a sulfonamide from TsF and a primary or secondary amine.
Materials:
-
4-Methylbenzenesulfonyl fluoride (TsF) (1.0 equiv)
-
Amine (1.1 equiv)
-
A non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard laboratory glassware under an inert atmosphere (e.g., N₂ or Ar)
Procedure:
-
Dissolve the amine (1.1 equiv) and the base (1.5 equiv) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
In a separate flask, dissolve TsF (1.0 equiv) in a minimal amount of the same anhydrous solvent.
-
Add the TsF solution dropwise to the stirring amine solution at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction for the consumption of TsF using TLC or LC-MS. The appearance of a new, less polar spot (the sulfonamide) and disappearance of the amine indicates progress.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash chromatography or recrystallization.
Validation: Confirm the structure of the purified sulfonamide by NMR and Mass Spectrometry. The absence of a signal in the +66 ppm region of the ¹⁹F NMR spectrum confirms the complete consumption of TsF.
Safety, Handling, and Storage
Due to its reactivity, proper handling of TsF is essential for laboratory safety.
Aspect Guideline Source(s) GHS Hazards Danger: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. May be corrosive to metals. [2][10] Handling Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a face shield. Avoid breathing dust/fumes. [11][12][13][14] Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, strong bases, and oxidizing agents. The product is moisture-sensitive. [4][10][14] First Aid Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [10][15]
Conclusion
4-Methylbenzenesulfonyl fluoride is more than just a stable alternative to tosyl chloride; it is an enabling reagent with a distinct reactivity profile that unlocks new synthetic possibilities. Its stability to hydrolysis, coupled with the predictable reactivity of the sulfonyl fluoride moiety, makes it a superior choice for applications ranging from protecting group chemistry to the cutting edge of covalent inhibitor design and SuFEx click chemistry. By understanding the fundamental principles of its chemical properties and adhering to validated protocols for its use and handling, researchers can confidently and effectively integrate TsF into their synthetic and drug discovery programs.
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